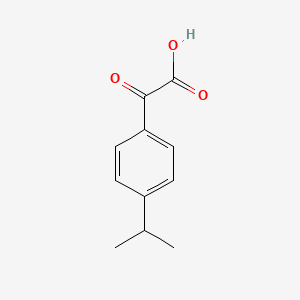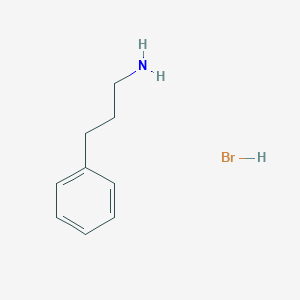![molecular formula C16H24BFN2O4 B12091259 [2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)
[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine moiety, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the development of enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique structural properties allow for the creation of materials with specific characteristics, such as enhanced stability and reactivity .
Mecanismo De Acción
The mechanism of action of [2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and other biological targets. The piperazine moiety may also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine]: This compound also contains a boronic acid group and a fluorine atom, but differs in its overall structure and reactivity.
[2-Boc-aminomethyl-5-fluorophenyl]boronic acid: This compound is similar in structure but contains a Boc-protected amine group instead of a piperazine moiety.
Uniqueness: The presence of the piperazine moiety in [2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid distinguishes it from other similar compounds. This structural feature may enhance its binding affinity and specificity in biological applications, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H24BFN2O4 |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
[2-fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-14(18)13(10-12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3 |
Clave InChI |
NASXSBIPHDLQEM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)
![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)


![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)


![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)


![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)
